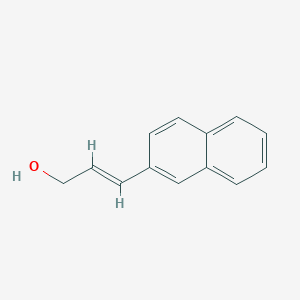![molecular formula C18H14N4O2 B12517516 2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile is a phenazine derivative known for its diverse range of biological properties. Phenazines are nitrogen-containing heterocycles that exhibit significant antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile, typically involves several key methods:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method includes the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Reductive Cyclization: This involves the reductive cyclization of diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate the N-arylation of phenazine precursors.
Industrial Production Methods
Industrial production of phenazine derivatives often employs multicomponent approaches and oxidative cyclization methods due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenazine-1-carboxylic acids, while reduction may yield various reduced phenazine derivatives .
Scientific Research Applications
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing other phenazine derivatives with enhanced properties.
Medicine: Investigated for its potential use in treating diseases such as cancer, tuberculosis, and malaria.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Antitumor Activity: Induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic Acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antimicrobial properties.
Uniqueness
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile is unique due to its specific structural modifications, which enhance its biological activities and make it a versatile compound for various applications .
Properties
Molecular Formula |
C18H14N4O2 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-[[8-(cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile |
InChI |
InChI=1S/C18H14N4O2/c19-5-7-23-11-13-1-3-15-17(9-13)22-18-10-14(12-24-8-6-20)2-4-16(18)21-15/h1-4,9-10H,7-8,11-12H2 |
InChI Key |
CEBNBQOYNKBCHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1COCC#N)N=C3C=C(C=CC3=N2)COCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


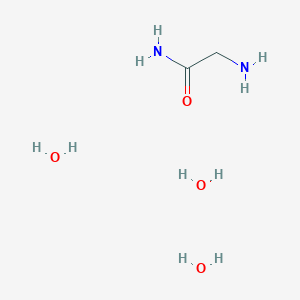
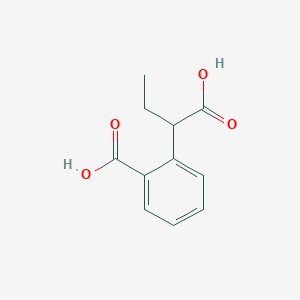

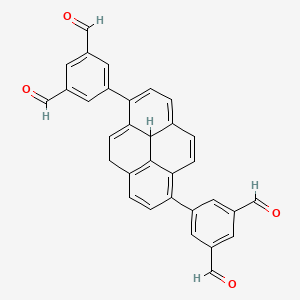
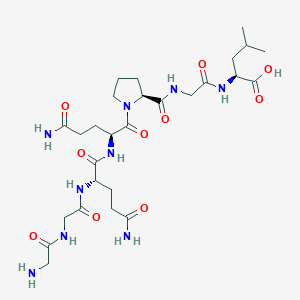
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea](/img/structure/B12517475.png)

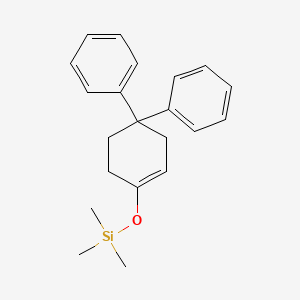
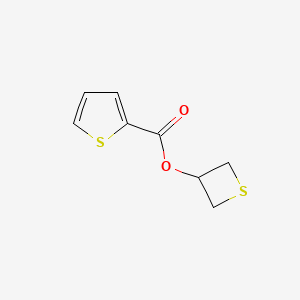
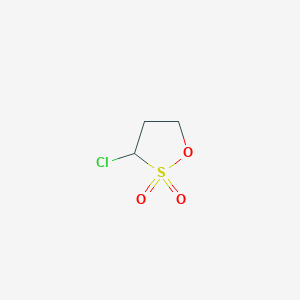
![5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-2H-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B12517494.png)
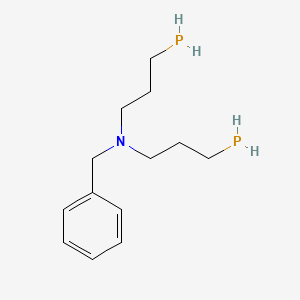
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide](/img/structure/B12517523.png)
